Product packaging for 3-Nitroacrylate(Cat. No.:)

3-Nitroacrylate

Cat. No.: B1257834
M. Wt: 116.05 g/mol
InChI Key: MBNRADMGBBUWJK-OWOJBTEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitroacrylate is a versatile chemical reagent exclusively intended for laboratory research purposes. This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the development of novel drug compounds and complex chemical substances . As a nitroolefin, it acts as a potent Michael acceptor in chemical reactions, enabling researchers to create advanced molecular structures through conjugate addition reactions. Its reactivity profile makes it an essential tool for investigating new synthetic pathways and developing innovative chemical entities. In the context of diagnostics research, this compound and similar Research Use Only (RUO) products play a crucial role in the early development of new diagnostic assays and tools, particularly for emerging conditions where commercially approved tests may not yet exist . During the early phases of the COVID-19 pandemic, for example, RUO products were instrumental in the initial development of SARS-CoV-2 detection methods before commercial diagnostic tests became available. This compound is strictly labeled "For Research Use Only" in accordance with regulatory guidelines and is not intended for diagnostic procedures, clinical applications, or personal use . Researchers should note that this compound requires proper handling in controlled laboratory environments, as nitroolefins generally possess lachrymatory properties and can cause severe eye irritation. Appropriate safety precautions, including the use of personal protective equipment and efficient fume hoods, are essential when working with this compound. This product is designed specifically to support scientific investigations, drug discovery programs, and the advancement of chemical knowledge in research settings only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2NO4- B1257834 3-Nitroacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H2NO4-

Molecular Weight

116.05 g/mol

IUPAC Name

(E)-3-nitroprop-2-enoate

InChI

InChI=1S/C3H3NO4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)/p-1/b2-1+

InChI Key

MBNRADMGBBUWJK-OWOJBTEDSA-M

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(=O)[O-]

Canonical SMILES

C(=C[N+](=O)[O-])C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Nitroacrylate and Its Derivatives

Classical and Established Synthetic Routes

Synthesis via Addition-Elimination Reactions of Acrylates

A primary strategy for synthesizing 3-nitroacrylates involves the addition of a nitro group and a halogen to an acrylate (B77674) precursor, followed by the elimination of a hydrogen halide to form the carbon-carbon double bond.

A well-established method for the preparation of alkyl 3-nitroacrylates involves the reaction of an alkyl acrylate with dinitrogen tetroxide (N₂O₄) in the presence of a halogen, such as iodine. scispace.comstudfile.net This reaction proceeds through an intermediate, which is subsequently treated with a base to induce elimination.

An alternative addition-elimination pathway utilizes nitrosyl chloride (NOCl). The reaction of methyl acrylate with nitrosyl chloride in ether within a sealed tube at room temperature produces methyl 2-chloro-3-nitropropionate. orgsyn.org This reaction has been reported to yield the chlorinated intermediate in 32% yield. orgsyn.org Subsequent treatment of this intermediate with a base facilitates the elimination of hydrogen chloride, affording the desired 3-nitroacrylate.

The dehydrohalogenation of a 2-halo-3-nitropropanoate is the critical elimination step in the aforementioned syntheses. This process is typically achieved by treating the halonitropropanoate intermediate with a base. Anhydrous sodium acetate (B1210297) is a commonly used base for this transformation, effectively promoting the elimination of hydrogen iodide or hydrogen chloride to form the α,β-unsaturated nitro compound. studfile.netorgsyn.org For instance, the dehydrochlorination of methyl 2-chloro-3-nitropropionate with anhydrous sodium acetate in ether results in the formation of methyl (E)-3-nitroacrylate in 37% yield. orgsyn.org

Table 2: Synthesis of Methyl (E)-3-nitroacrylate via Nitrosyl Chloride

Reactant Reagent Intermediate Base for Elimination Yield (Elimination Step)
Reaction with Nitrosyl Chloride

Dehydration of Nitro-Alcohols and Nitroalkanols

The dehydration of β-nitro alcohols presents another major and practical pathway for the synthesis of 3-nitroacrylates and their derivatives. researchgate.net This route is often preferred due to the ready availability of the starting nitro alcohol precursors. researchgate.net Various methods have been developed to effect this dehydration. For example, methyl 2-hydroxy-3-nitropropionate, which can be a coproduct in the dinitrogen tetroxide-based synthesis, can be dehydrated by refluxing with acetyl chloride to give methyl (E)-3-nitroacrylate in 43% conversion. orgsyn.org A more recent, sustainable approach involves an acidic esterification of the hydroxyl group followed by a base-induced elimination of acetic acid under heterogeneous conditions. acs.org

The β-nitro alcohol precursors required for the dehydration route are commonly synthesized via the Henry reaction, also known as the nitro-aldol reaction. studfile.netresearchgate.net This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. For the synthesis of this compound precursors, nitroalkanes are reacted with alkyl glyoxalates. mdpi.comresearchgate.net The entire sequence, from the nitroalkane and glyoxalate to the final β-nitroacrylate, is often referred to as a Henry reaction-elimination process. mdpi.comresearchgate.net This two-step, one-pot procedure provides a versatile method to access a range of substituted β-nitroacrylates. sciencemadness.org

Table 3: Common Compounds Mentioned

Compound Name
This compound
Methyl acrylate
Dinitrogen tetroxide
Iodine
Methyl (E)-3-nitroacrylate
Methyl 2-iodo-3-nitropropionate
Sodium acetate
Nitrosyl chloride
Methyl 2-chloro-3-nitropropionate
Nitro-alcohols
Nitroalkanols
Methyl 2-hydroxy-3-nitropropionate
Acetyl chloride
Nitroalkanes

Contemporary and Advanced Synthetic Strategies

Modern synthetic methodologies have focused on improving efficiency, selectivity, and functional group tolerance in the preparation of 3-nitroacrylates. These approaches often provide access to a wider range of functionalized nitroalkenes, which are valuable intermediates in organic synthesis.

Cross-Metathesis Approaches for Functionalized Nitroalkenes

Olefin cross-metathesis, a powerful tool for the formation of carbon-carbon double bonds, has been successfully employed in the synthesis of functionalized nitroalkenes. Ruthenium-based catalysts are commonly used to facilitate the reaction between a simple alkene and a nitro-substituted alkene, leading to the desired functionalized product. For instance, the cross-metathesis of biseugenol with electron-deficient olefins like methyl and ethyl acrylates, acrylic acid, and acrylonitrile (B1666552) has been achieved using ruthenium catalysts, yielding the corresponding derivatives with good yields and high conversion rates. mdpi.com This method is particularly useful for introducing new functional groups into the nitroalkene structure. The reaction with acrylates and acrylic acid typically results in excellent (E)-stereoselectivity. mdpi.com However, when using acrylonitrile, a mixture of (Z) and (E) isomers may be produced, with the (Z)-isomer often being the major product. mdpi.com

A study on the cross-metathesis of biseugenol with various acrylic olefins demonstrated the versatility of this approach. The reaction conditions, including the choice of solvent and temperature, were optimized to achieve good conversions and isolated yields of the desired products. mdpi.com

Table 1: Cross-Metathesis of Biseugenol with Electron-Deficient Olefins mdpi.com

EntryOlefinSolventTemp (°C)Conversion (%)Yield (%)(Z)/(E) Ratio
1Methyl AcrylateCH2Cl2409045>1:99
2Ethyl AcrylateCH2Cl2409225>1:99
3Acrylic AcidCH2Cl2408538>1:99
4AcrylonitrileDiethyl Carbonate10088512.5:1
5Methyl Methacrylate-908129>1:99

Horner-Wadsworth-Emmons Olefination Followed by Nitration

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereocontrol, generally favoring the (E)-isomer. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of this compound synthesis, a two-step sequence involving an initial HWE olefination followed by nitration of the resulting acrylate has proven to be a viable strategy, especially for preparing tetrasubstituted nitroalkenes. mdpi.com

The process begins with the HWE reaction of a ketone with a phosphonate, such as trimethylphosphonoacetate, in the presence of a base like sodium hydride to form an acrylate intermediate. mdpi.com This intermediate is then subjected to a nitration reaction. A common nitrating system for this purpose is a mixture of ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium nitrite (B80452) (NaNO2). mdpi.comeduindex.org This two-step approach has been successfully applied to synthesize a range of tetrasubstituted nitroacrylates, although yields can be low to moderate. mdpi.com

It is worth noting that the HWE reaction itself can be influenced by the choice of phosphonate reagent and reaction conditions, which can be tuned to favor either the (E) or (Z) isomer of the resulting alkene. arkat-usa.org

Table 2: Synthesis of Tetrasubstituted Nitroalkenes via HWE and Nitration mdpi.com

EntryStarting KetoneAcrylate IntermediateNitroacrylate ProductYield (%)Diastereomeric Ratio
14-Methoxyacetophenone2a3a456:4
24-Nitroacetophenone2b3b--
34-Cyanoacetophenone2c3c--
42-Acetylnaphthalene2d3d30Single isomer
51-Acetylnaphthalene2e3e406:4
6Acetophenone2f3f256:4

Nitration of Unsaturated Systems

Other effective nitrating agents include a combination of sodium nitrite and ceric ammonium nitrate (CAN), which has been shown to be efficient for a variety of acrylic esters. eduindex.org Nitration can also be achieved using fuming nitric acid or nitrous acid. eduindex.org The reaction of alkyl acrylates with nitrosyl chloride can produce a 2-chloro-3-nitropropionate intermediate, which is then dehydrochlorinated to yield the this compound. orgsyn.org

The choice of nitrating agent and reaction conditions can influence the yield and purity of the final product. For instance, a modified procedure involving nitroiodination of alkyl acrylates followed by dehydroiodination with triethylamine (B128534) has been reported. researchgate.net The direct conversion of alkenes to nitroalkenes can also be facilitated by clay doped with nitrate salts. studfile.net

Synthesis under Heterogeneous Catalytic Conditions

The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including simplified product purification and catalyst recycling. For the synthesis of this compound derivatives, a fully heterogeneous approach has been developed. thieme-connect.comresearchgate.net This method often involves a two-step process starting from nitroalcohols.

In one such procedure, nitroalcohols are first acetylated using acetic anhydride (B1165640) with Amberlyst 15, a solid acid catalyst. researchgate.net The resulting nitroacetate (B1208598) intermediate is then subjected to an elimination reaction using potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) as a solid base to yield the β-nitroacrylate. researchgate.net This methodology avoids the use of soluble reagents in the elimination step, facilitating a cleaner reaction workup.

Another example involves the diastereoselective synthesis of (Z)-α-bromonitroalkenes. thieme-connect.comthieme-connect.com This process utilizes a solid-supported base (carbonate on silica) for the initial Henry-type reaction between an aldehyde and bromonitromethane, followed by dehydration of the intermediate nitroalkanol using Amberlyst 15 and acetic anhydride. thieme-connect.comthieme-connect.com This fully heterogeneous sequence allows for the synthesis of various functionalized (Z)-α-bromonitroalkenes in satisfactory to good yields. thieme-connect.comthieme-connect.com

Table 3: Heterogeneous Catalytic Synthesis of β-Nitroacrylates researchgate.net

EntryNitroalcoholProductYield (%)
12a4a85
22b4b82
32c4c78
42d4d80
52e4e75

Stereoselective Synthesis of (Z)-Isomers via Photochemical Routes

While (E)-isomers of β-nitroacrylates are typically more stable and easier to synthesize, methods for the stereoselective preparation of (Z)-isomers are also of significant interest. Photochemical isomerization has emerged as a powerful technique to access the less stable (Z)-stereoisomers from their (E)-counterparts. researchgate.net

This process involves irradiating a solution of the (E)-β-nitroacrylate with visible light, often using a specific wavelength, which promotes the E/Z isomerization. researchgate.net The reaction can be carried out in a batch or continuous flow setup. The progress of the isomerization can be monitored by techniques such as 1H-NMR spectroscopy. researchgate.net This photocatalyst-free method has been shown to be versatile, allowing for the synthesis of a range of (Z)-β-nitroacrylates with different substituents. researchgate.net The irradiation time required for complete conversion can vary depending on the specific substrate. researchgate.net

Table 4: Photochemical Isomerization of (E)- to (Z)-β-Nitroacrylates researchgate.net

EntrySubstrateIrradiation Time (h)
11d4.5
21e5
31f8
41g7
51h4.5
61i5
71j7.5

Synthesis of Specialized this compound Analogs

The versatility of 3-nitroacrylates extends to the synthesis of a wide array of specialized analogs, which are crucial for various applications, including the synthesis of biologically active compounds like β2-amino acid derivatives. rsc.orgacs.org

One approach to specialized analogs involves the reaction of alkyl 3-bromo-3-nitroacrylates with different nucleophiles. For example, their reaction with substituted phenylhydrazines and hydrazides of aromatic acids leads to the formation of N'-substituted hydrazones of alkyl 3-nitropyruvates. researchgate.net Similarly, reacting these bromo-nitroacrylates with pentane-2,4-dione or alkyl 3-oxobutanoates can yield 2-nitro-2,3-dihydrofuran-3-carboxylates. researchgate.net

The synthesis of nitroacrylate 291, a key intermediate, has been achieved in a three-step sequence starting from glyoxylic acid. This involves a condensation with nitromethane (B149229) to form 2-hydroxy-3-nitropropionic acid, followed by esterification and dehydration. ucl.ac.uk The development of synthetic routes to various analogs, including those with potential biological activity such as proline analogs, is an active area of research. ucl.ac.uk Furthermore, the use of ethyl (E)-3-nitroacrylate in Diels-Alder reactions with furan (B31954) provides a template for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). researchgate.net

Amino-Acid-Based Nitroacrylates

The synthesis of β²-amino acids often utilizes β-nitroacrylates as key precursors through stereoselective transformations. These methods involve the conjugate addition of various nucleophiles to the nitroacrylate scaffold, followed by reduction of the nitro group to an amine. While not incorporating a pre-existing amino acid into the structure, these nitroacrylates are fundamental to the synthesis of non-proteinogenic amino acids.

Key synthetic approaches include:

Asymmetric Conjugate Addition: This is a prominent method for creating chiral β²-amino acids. researchgate.net It involves the addition of organometallic reagents or other nucleophiles to β-nitroacrylates in the presence of a chiral catalyst. researchgate.netnih.gov For instance, rhodium(I)-chiral diene catalysts facilitate the enantioselective conjugate addition of arylboronic acids to α-substituted β-nitroacrylates, producing α,α-disubstituted β-nitropropionate products with high enantiomeric excess (up to 99% ee) and yields up to 63%. nih.gov These intermediates can then be converted to the corresponding β²,²-amino acids. nih.gov Similarly, copper-catalyzed conjugate additions to nitroacrylates provide a pathway to chiral amino acid derivatives. crossref.org

Biocatalytic Reduction: Ene-reductases, such as Old Yellow Enzyme (OYE1) from Saccharomyces pastorianus, are used for the stereoselective reduction of β-nitroacrylates. osti.gov This enzymatic process converts the carbon-carbon double bond of the nitroacrylate into a single bond, yielding chiral β-nitro carboxylic acid esters with high enantioselectivity (87-96% ee). osti.gov These esters are key intermediates that are subsequently converted into optically active β²-amino acids. osti.gov

Organocatalytic Transfer Hydrogenation: Chiral coenzymes can be employed in the asymmetric transfer hydrogenation of β-nitroacrylates, providing another route to access chiral β²-amino acids. ucl.ac.uk

The following table summarizes findings related to the synthesis of β²-amino acid precursors from nitroacrylates.

Precursor TypeReactionCatalyst/ReagentProduct TypeYieldEnantiomeric Excess (ee)
α-Substituted β-nitroacrylateAsymmetric Conjugate AdditionRh(I)-chiral diene / Arylboronic acidQuaternary β-nitropropionateup to 63%up to 99%
β-NitroacrylateAsymmetric BioreductionEne-reductase (OYE1)β-Nitro carboxylic acid ester-87-96%
β-NitroacrylateAsymmetric Conjugate AdditionCu(OTf)₂ / Phosphoramidite ligandα-Aryl β-nitropropionateup to 70%>99.5%

Aryl-Substituted 3-Nitroacrylates

Aryl-substituted 3-nitroacrylates, commonly known as β-nitrostyrene derivatives when the aryl group is at the β-position, are primarily synthesized through condensation reactions involving an aromatic aldehyde and a nitro compound.

Henry (Nitroaldol) Reaction: The most common method is the Henry reaction, where a substituted benzaldehyde (B42025) is condensed with a nitroalkane, such as nitromethane or nitroethane. researchgate.netglobalauthorid.com The reaction is typically catalyzed by a weak base, like ammonium acetate, in a solvent such as glacial acetic acid. researchgate.netresearchgate.net This process first yields a β-nitroalcohol intermediate, which subsequently undergoes dehydration to form the final α,β-unsaturated nitroalkene. globalauthorid.comdntb.gov.ua The reaction can be performed under conventional heating, which may require several hours, or via microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times from hours to minutes. researchgate.net

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation and involves the reaction between an aldehyde (or ketone) and an active methylene (B1212753) compound, where the methylene group is flanked by two electron-withdrawing groups. dntb.gov.uathieme-connect.de For the synthesis of aryl-substituted 3-nitroacrylates, an aromatic aldehyde is reacted with an ester of nitroacetic acid. The reaction is facilitated by a basic catalyst. Various catalysts have been employed, including boric acid and ionic liquids like diisopropylethylammonium acetate (DIPEAc), to promote the reaction under mild conditions. orcid.orgmdpi.com

The table below provides specific examples of the synthesis of aryl-substituted β-nitrostyrenes.

Aromatic AldehydeNitro CompoundCatalyst/ConditionsProductYield
3,4-DimethoxybenzaldehydeNitromethaneAmmonium acetate / Glacial acetic acid, Reflux 50°C3,4-Dimethoxy-β-nitrostyrene50.5%
3,4-DimethoxybenzaldehydeNitroethaneAmmonium acetate / Glacial acetic acid, Reflux 50°C3,4-Dimethoxy-β-methyl-β-nitrostyrene56.5%
3,4-EthylenedioxybenzaldehydeNitromethaneAmmonium acetate / Glacial acetic acid, Reflux 50°C3,4-Ethylenedioxy-β-nitrostyrene72.5%
4-Hydroxy-3-methoxybenzaldehydeNitromethaneAmmonium acetate / Reflux 6h4-Hydroxy-3-methoxy-β-nitrostyrene-
4-Hydroxy-3-methoxybenzaldehydeNitromethaneAmmonium acetate / Microwave 150°C, 5 min4-Hydroxy-3-methoxy-β-nitrostyrene-

Halogenated 3-Nitroacrylates

Halogenated 3-nitroacrylates are valuable synthetic intermediates, characterized by the presence of one or more halogen atoms on the acrylate backbone.

Brominated 3-Nitroacrylates: Alkyl 3-bromo-3-nitroacrylates are versatile reagents used for synthesizing a variety of heterocyclic structures. crossref.orgresearchgate.netbeilstein-journals.org These compounds can be prepared via a halogenation-dehydrohalogenation strategy starting from (E)-1-aryl-3-nitroprop-2-en-1-ones. colab.ws They readily react with various nucleophiles. For example, their reaction with carbo- and heterocyclic CH-acids in the presence of potassium acetate yields condensed furancarboxylates. beilstein-journals.org Similarly, reaction with thiophenols leads to the formation of alkyl 2-arylsulfanyl-3-nitroacrylates through a Michael addition followed by HBr elimination. osti.gov

Trifluoromethylated 3-Nitroacrylates: The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's properties. Ethyl α-nitro-β-trifluoromethyl acrylate can be synthesized from ethyl nitroacetate and trifluoroacetaldehyde (B10831) methyl hemiacetal, followed by dehydration of the resulting alcohol intermediate with phosphorus pentoxide (P₂O₅). researchgate.net These fluorinated nitroacrylates are effective substrates in reactions such as catalytic asymmetric Friedel–Crafts alkylations with pyrroles to produce chiral trifluoromethylated derivatives. researchgate.netrsc.org

The following table summarizes synthetic methods for halogenated nitroacrylates and their subsequent reactions.

Starting MaterialReagent(s)ProductReaction Type
Alkyl 3-bromo-3-nitroacrylates2-Hydroxynaphthalene-1,4-dione / AcOKAlkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylateHeterocyclization
Alkyl 3-bromo-3-nitroacrylatesThiophenols / Et₃NAlkyl 2-arylsulfanyl-3-nitroacrylatesConjugate Addition-Elimination
Ethyl nitroacetateTrifluoroacetaldehyde methyl hemiacetal, then P₂O₅Ethyl α-nitro-β-trifluoromethyl acrylateCondensation-Dehydration
(E)-1-Aryl-3-nitroprop-2-en-1-onesHalogenating agent, then base(Z)-1-Aryl-3-bromo-3-nitroprop-2-en-1-onesHalogenation-Dehydrohalogenation

Reactivity and Mechanistic Investigations of 3 Nitroacrylate

Cycloaddition Reactions

3-Nitroacrylate readily participates in cycloaddition reactions, most notably the Diels-Alder reaction, with a variety of dienes. These reactions are fundamental in the synthesis of carbo- and heterocyclic structures. The high reactivity of this compound is driven by the low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating interaction with the Highest Unoccupied Molecular Orbital (HOMO) of dienes.

Diels-Alder Reactions with Various Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis, and this compound serves as an exemplary dienophile. Its reactions with both cyclic and acyclic dienes have been studied to understand the nuances of reactivity and selectivity. researchgate.net

The reaction of this compound with cyclic dienes such as cyclopentadiene (B3395910) and furan (B31954) has been well-documented. With cyclopentadiene, the reaction proceeds to form the expected bicyclic adducts. scispace.com The reaction with furan is more complex, often yielding a mixture of Diels-Alder adducts and Michael addition products. nii.ac.jpresearchgate.net The formation of these different products highlights the dual reactivity of this compound.

The reaction between ethyl (E)-3-nitroacrylate and furan in chloroform (B151607) at room temperature produces a 2:1 mixture of cycloadducts, with the endo-nitro isomer being the major product. beilstein-journals.org Lowering the reaction temperature to -20°C can increase the endo-selectivity to a 4:1 ratio. beilstein-journals.org Interestingly, performing the reaction of methyl this compound and furan without a solvent has been reported to favor the exo-nitro adduct. beilstein-journals.org However, other studies have found that this reaction still yields a 3:1 mixture in favor of the endo-nitro adduct. beilstein-journals.org

The reaction of methyl this compound with 2-methylfuran (B129897) also yields both [4+2] cycloaddition products and Michael reaction adducts. mdpi.com This suggests that the nature of the furan substituent can influence the reaction pathway.

This compound also undergoes Diels-Alder reactions with acyclic dienes like 1,3-butadiene (B125203). The reaction of ethyl (E)- and (Z)-3-nitroacrylate with 1,3-butadiene results in the formation of ethyl 6-nitro-3-cyclohexenecarboxylates. researchgate.net This demonstrates the utility of this compound in constructing functionalized cyclohexene (B86901) rings.

The regioselectivity of Diels-Alder reactions involving this compound is generally high, with the nitro group directing the orientation of the addition. beilstein-journals.org The stereoselectivity, particularly the endo/exo ratio, is more variable and can be influenced by reaction conditions and the structure of the diene. beilstein-journals.org

In reactions with furan, the endo-nitro adduct is often favored, though the selectivity can be modest. beilstein-journals.org For instance, the reaction of ethyl (E)-3-nitroacrylate with furan gives a 2:1 to 4:1 endo:exo ratio depending on the temperature. beilstein-journals.org In contrast, reactions with certain (E)-1-oxybuta-1,3-dienes show enhanced endo selectivity. rsc.orgresearchgate.netrsc.org

The table below summarizes the observed stereoselectivity in the Diels-Alder reaction of methyl (E)-3-nitroacrylate with various (E)-1-oxybuta-1,3-dienes.

DieneRProduct (endo:exo)
(E)-1-Methoxybuta-1,3-dieneMe75:25
(E)-1-Trimethylsilyloxybuta-1,3-dieneSiMe₃80:20
(E)-1-Acetoxybuta-1,3-dieneAc>95:5

Data sourced from references rsc.orgresearchgate.netrsc.org

The mechanism of the Diels-Alder reaction is typically considered to be a concerted process, where the new sigma bonds are formed in a single transition state. aklectures.com However, for highly polarized dienophiles like this compound, the possibility of a stepwise mechanism involving a zwitterionic intermediate has been investigated. researchgate.netmdpi.com

Theoretical studies using density functional theory (DFT) at the B3LYP/6-31G* level for the reaction of methyl this compound with furans suggest a concerted mechanism for the formation of the Diels-Alder adducts. nii.ac.jp Attempts to locate a stepwise transition state leading to the cycloadduct via a zwitterion were unsuccessful. nii.ac.jpresearchgate.net However, the subsequent rearrangement of the Diels-Alder adducts to Michael adducts is proposed to occur through a stepwise mechanism. nii.ac.jp The presence of Michael addition products in reactions with certain furans provides indirect evidence for the accessibility of polar, stepwise pathways. researchgate.netmdpi.com

Substituents on both the diene and the dienophile can significantly influence the selectivity of the Diels-Alder reaction. In the case of this compound, modifications to the ester group or the diene can alter both regioselectivity and stereoselectivity.

For example, the reaction of ethyl (E)- and (Z)-3-nitrocrotonate (a substituted this compound) with cyclopentadiene yields only the [4+2] cycloadducts, albeit as a mixture of diastereomers. researchgate.net In contrast, the reaction of ethyl (Z)-3-nitrocinnamate with cyclopentadiene gives both [2+2] and [4+2] cycloaddition products, highlighting the electronic and steric influence of the phenyl substituent. researchgate.net

The nature of the oxygen substituent in (E)-1-oxybuta-1,3-dienes has a pronounced effect on the endo-selectivity of the Diels-Alder reaction with methyl (E)-3-nitroacrylate. As shown in the table above, an acetoxy group leads to significantly higher endo selectivity compared to methoxy (B1213986) or trimethylsilyloxy groups. rsc.orgresearchgate.netrsc.org This enhancement is attributed to secondary orbital interactions and other electronic factors.

Mechanistic Pathways: Concerted vs. Stepwise

[3+2] Cycloaddition Reactions with Three-Atom Components

The [3+2] cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. mdpi.com In the context of this compound, it can react with three-atom components (TACs), such as nitrile N-oxides, to yield isoxazoline (B3343090) derivatives. mdpi.comscispace.com

Theoretical studies, specifically using quantum chemical calculations, have been employed to understand the regioselectivity and molecular mechanism of the [3+2] cycloaddition reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes. mdpi.com These studies indicate that the reaction proceeds with high regioselectivity, favoring the formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.com The formation of these cycloadducts is thermodynamically favorable. mdpi.com

In reactions involving (E)-3-nitroacrylic acid derivatives and C,N-diphenylnitrone, a surprising outcome was observed. icm.edu.pl Instead of the expected 4-nitroisoxazolidines, the reaction yielded 5-nitrosubstituted isoxazolidines. icm.edu.pl This unusual regioselectivity highlights the complex interplay of electronic and steric factors that govern the outcome of these cycloaddition reactions. icm.edu.pl The presence of the nitro group in the resulting heterocyclic products opens up avenues for further functionalization. mdpi.comicm.edu.pl

Conjugate Addition Reactions (Michael Reactions)

Conjugate addition, or Michael reaction, is a key reaction of this compound, owing to its electron-deficient nature. researchgate.netmasterorganicchemistry.com The strong electron-withdrawing capacity of the nitro and ester groups polarizes the carbon-carbon double bond, making the β-carbon an excellent electrophilic site for attack by a wide range of nucleophiles. researchgate.netresearchgate.net

Nucleophilic Addition with Carbon-Centered Nucleophiles

The conjugate addition of carbon-centered nucleophiles to this compound is a fundamental method for carbon-carbon bond formation. pageplace.descispace.com This reaction allows for the construction of complex carbon skeletons from simple precursors.

Alkyl 3-nitroacrylates readily undergo Michael addition with various CH-acidic compounds. For instance, they react with cyclohexane-1,3-dione, dimedone, and Meldrum's acid. researchgate.net These reactions are often facilitated by a catalyst, such as Rodionov's catalyst (an alcoholic solution of trimethylphenylammonium hydroxide), in an anhydrous solvent like methanol (B129727) to produce the corresponding Michael adducts. researchgate.net

The reaction of ethyl this compound with cyclohexane-1,3-dione has been shown to proceed in the presence of an equimolar amount of triethylamine (B128534). researchgate.net However, under similar conditions, other CH-acids like Meldrum's acid did not yield the expected adducts, indicating a dependence on the specific combination of reactants and catalysts. researchgate.net The successful reaction with cyclohexane-1,3-dione highlights its utility in forming new carbon-carbon bonds. ucl.ac.uk Other heterocyclic CH-acids, including 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and 4-hydroxy-6-methyl-2H-pyran-2-one, also participate in Michael additions with alkyl 3-nitroacrylates in the presence of the Rodionov catalyst. researchgate.netresearchgate.net

Below is a table summarizing the reactions of alkyl 3-nitroacrylates with various CH-acids.

Alkyl this compoundCH-AcidCatalystProductRef
Methyl this compoundCyclohexane-1,3-dioneRodionov's catalystMichael adduct researchgate.net
Ethyl this compoundDimedoneRodionov's catalystMichael adduct researchgate.net
Methyl this compoundMeldrum's acidRodionov's catalystMichael adduct researchgate.net
Ethyl this compoundCyclohexane-1,3-dioneTriethylamineMichael adduct researchgate.net
Methyl this compound4-hydroxy-6-methyl-2H-pyran-2-oneRodionov's catalystMichael adduct researchgate.net

While the primary mode of reactivity for this compound involves its electrophilic nature, the concept of reacting it with electrophilic carbanions is less conventional. Typically, carbanions are nucleophilic. However, in certain contexts, such as in the presence of specific catalysts or within multicomponent reaction sequences, the reactivity can be modulated. For instance, copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate has been utilized in a one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones. acs.org This process involves the in situ generated zinc enolate acting as a nucleophile in a subsequent nitro-Mannich reaction. acs.org

Reactions with CH-Acids (e.g., Cyclohexane-1,3-diones, Meldrum's Acid)

Nucleophilic Addition with Heteroatom-Centered Nucleophiles

The high electrophilicity of this compound also makes it an excellent substrate for conjugate addition reactions with heteroatom-centered nucleophiles, including nitrogen, oxygen, and sulfur-based nucleophiles. researchgate.netpageplace.de

The aza-Michael addition, the reaction of this compound with amines or anilines, is a prominent reaction for forming carbon-nitrogen bonds. ucl.ac.ukresearchgate.net These reactions are of significant interest due to the prevalence of β-amino acid derivatives in biologically active molecules.

Reactions of alkyl 3-nitroacrylates with aryl(hetaryl) carboxylic acid hydrazides and substituted phenylhydrazines proceed via the formation of aza-Michael adducts. researchgate.net Subsequent elimination of nitrous acid from these adducts can lead to the formation of N'-substituted E-hydrazones of alkyl pyruvates. researchgate.net Similarly, the reaction of ethyl 3-halo-3-nitroacrylates with anilines initially forms aza-Michael adducts, which can then undergo dehydrohalogenation. researchgate.netresearchgate.net

The diastereoselective conjugate addition of amines to nitroacrylates has been reported to occur at room temperature without the need for a solvent or catalyst, yielding β-nitro-α-amino esters. ucl.ac.uk However, the diastereoselectivity in these cases was often low. ucl.ac.uk To achieve higher stereocontrol, various catalytic systems have been developed. For example, terbium nitrate (B79036) pentahydrate has been shown to be an efficient catalyst for the aza-Michael addition of both aliphatic and aromatic amines to α,β-unsaturated olefins under solvent-free conditions. ijrar.org Trifluoroacetic acid has also been used to mediate the stereoselective aza-Michael addition of aromatic anilines. nih.gov

The following table provides examples of aza-Michael additions to activated alkenes.

AmineElectrophileCatalyst/ConditionsProduct TypeRef
AnilineEthyl acrylate (B77674)Tb(NO₃)₃·5H₂O, solvent-freeβ-amino ester ijrar.org
Aromatic anilinesWithaferin ATrifluoroacetic acidβ-arylamine derivative nih.gov
PhenylhydrazineAlkyl this compound-Aza-Michael adduct researchgate.net
AnilinesEthyl Z-3-halo-3-nitroacrylate-Aza-Michael adduct researchgate.netresearchgate.net
Reactions with Hydrazines and Substituted Phenylhydrazines

The reaction of alkyl 3-nitroacrylates with substituted hydrazines, including aryl(hetaryl) carboxylic acid hydrazides and substituted phenylhydrazines, typically proceeds through the formation of aza-Michael adducts. researchgate.netresearchgate.net Subsequent treatment of these adducts with a base can lead to the elimination of nitrous acid, yielding N'-substituted E-hydrazones of alkyl pyruvates. researchgate.netresearchgate.net

In a similar vein, the reaction of alkyl 3-bromo-3-nitroacrylates with substituted phenylhydrazines and aromatic acid hydrazides also initially forms aza-Michael adducts. researchgate.net These intermediates can then undergo dehydrohalogenation when treated with triethylamine (Et3N) to produce N'-substituted hydrazones of alkyl 3-nitropyruvates. researchgate.net A one-pot synthesis for these compounds has been developed, and the resulting hydrazones have been characterized as having a Z configuration. researchgate.net

A study involving the reaction of ethyl this compound with o-phenylenediamine (B120857) and its derivatives led to the synthesis of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net These compounds were observed to subsequently eliminate nitromethane (B149229) to form quinoxalin-2(1H)-ones. researchgate.net

The table below summarizes the outcomes of reacting this compound and its derivatives with various hydrazines.

This compound DerivativeHydrazine ReactantProductReference
Alkyl this compoundSubstituted phenylhydrazines, Aryl(hetaryl) carboxylic acid hydrazidesAza-Michael adducts; N'-substituted E-hydrazones of alkyl pyruvates (after base treatment) researchgate.netresearchgate.net
Alkyl 3-bromo-3-nitroacrylateSubstituted phenylhydrazines, Aromatic acid hydrazidesAza-Michael adducts; N'-substituted hydrazones of alkyl 3-nitropyruvates (after Et3N treatment) researchgate.net
Ethyl this compoundo-Phenylenediamine and derivatives3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones researchgate.net
Reactions with Thiols and Thiophenols

The conjugate addition of thiols to nitroalkenes, such as this compound, is a known reaction. ucl.ac.ukresearchgate.net For instance, the reaction of ethyl-β-nitroacrylate with thiols has been investigated as part of the development of conjugate addition nitro-Mannich reactions. researchgate.net The resulting products from these additions can be unstable. researchgate.net

In a specific example, alkyl 2,3-dibromo-3-nitroacrylates react with arylthiols to produce 2-arylsulfanyl-3-bromo-3-nitroacrylates. researchgate.net Furthermore, treatment of alkyl 2-[(4-chlorophenyl)sulfanyl]-3-nitroacrylates with 4-chlorothiophenol (B41493) in the presence of triethylamine can lead to the formation of alkyl 2,3-bis[(4-chlorophenyl)sulfanyl]acrylates. researchgate.net

The table below presents examples of reactions between this compound derivatives and sulfur-based nucleophiles.

This compound DerivativeThiol/Thiophenol ReactantProductReference
Ethyl-β-nitroacrylateThiolsConjugate addition products researchgate.net
Alkyl 2,3-dibromo-3-nitroacrylateArylthiols2-Arylsulfanyl-3-bromo-3-nitroacrylates researchgate.net
Alkyl 2-[(4-chlorophenyl)sulfanyl]-3-nitroacrylate4-ChlorothiophenolAlkyl 2,3-bis[(4-chlorophenyl)sulfanyl]acrylates researchgate.net
Reactions with Phenols

The reaction of this compound derivatives with phenols has also been explored. Alkyl 2,3-dibromo-3-nitroacrylates have been shown to react with phenols to yield 2-aryloxy-3-bromo-3-nitroacrylates. researchgate.net The conjugate addition of various nucleophiles, including alcohols, to ethyl-β-nitroacrylate has been studied, though the one-pot conjugate addition nitro-Mannich reaction was generally unsuccessful for many nucleophiles, with the exception of alkoxides in an alcohol solvent. researchgate.net

The following table summarizes the reaction of a this compound derivative with phenols.

This compound DerivativePhenol ReactantProductReference
Alkyl 2,3-dibromo-3-nitroacrylatePhenols2-Aryloxy-3-bromo-3-nitroacrylates researchgate.net
Ethyl-β-nitroacrylateAlcohols (as a class of oxygen nucleophiles)Conjugate addition products researchgate.net
Reactions with Phosphorous Nucleophiles

The reactivity of this compound extends to phosphorus-based nucleophiles. The conjugate addition of diphenylphosphine (B32561) oxide to ethyl-β-nitroacrylate has been investigated. researchgate.netresearchgate.net These reactions are part of a broader study on the conjugate addition nitro-Mannich reactions involving various nucleophiles. ucl.ac.ukresearchgate.net Phosphate esters can react with nucleophiles through two main pathways: nucleophilic attack at the phosphorus atom or at a carbon substituent. thieme-connect.de

The table below shows an example of a reaction between a this compound derivative and a phosphorous nucleophile.

This compound DerivativePhosphorous NucleophileReaction TypeReference
Ethyl-β-nitroacrylateDiphenylphosphine oxideConjugate addition researchgate.netresearchgate.net

Other Significant Chemical Transformations

Cyclization and Heterocycle Formation

Alkyl 3-nitroacrylates are valuable precursors for the synthesis of various carbo- and heterocycles. researchgate.netresearchgate.net They can function as dienophiles in Diels-Alder reactions and as dipolarophiles in [3+2] cycloaddition reactions. researchgate.net For example, the reaction of ethyl this compound with o-phenylenediamine derivatives leads to the formation of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net Similarly, reactions of alkyl 3-bromo-3-nitroacrylates with bifunctional nucleophiles like о-phenylenediamines and о-aminophenols yield six-membered heterocycles. researchgate.net

Furthermore, β-nitroacrylates have been utilized as an alternative to α-ketoesters in the Fischer indole (B1671886) synthesis to produce alkyl indole-2-carboxylates. mdpi.com This involves a Michael addition/elimination process with arylhydrazines followed by an acid-catalyzed indolization. mdpi.com The synthesis of various nitrogen-containing heterocycles often involves metal-catalyzed cyclization reactions. mdpi.com

The table below provides examples of heterocycles formed from this compound derivatives.

This compound DerivativeReactantHeterocyclic ProductReference
Ethyl this compoundo-Phenylenediamine derivatives3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones researchgate.net
Alkyl 3-bromo-3-nitroacrylateо-Phenylenediamines, о-Aminophenols(Z)-3-nitromethylidene-3,4-dihydroquinoxalin-2(1Н)-ones, (Z)-3-nitromethylidene-3,4-dihydro-2Н-1,4-benzoxazin-2-ones researchgate.net
β-NitroacrylatesArylhydrazinesAlkyl indole-2-carboxylates mdpi.com
Methyl (E)-3-nitroacrylateCyclopentadieneMethyl 6-nitro-2-norbornene-5-carboxylate orgsyn.org
Formation of Lactones and Butyrolactones

This compound derivatives have been employed in the synthesis of lactones, particularly α-methylene-γ-butyrolactones. One synthetic route involves the Michael addition of an enamine to ethyl β-nitroacrylate, followed by reduction with sodium borohydride (B1222165), which leads to simultaneous lactonization and elimination of the nitro group. researchgate.net This approach has been highlighted as an efficient three-step synthesis of α-methylenebutyrolactones. researchgate.net

Another application of ethyl (E)-3-nitroacrylate is as a reactive Michael acceptor in the synthesis of the α-methylenebutyrolactone moiety found in many sesquiterpenes. orgsyn.org Additionally, γ-nitroaldehydes, which can be derived from reactions involving nitroolefins, can be converted into γ-butyrolactones. ethz.ch The reduction of the aldehyde group in γ-nitroaldehydes using sodium borohydride results in the formation of a hydroxy ester that undergoes spontaneous intramolecular cyclization to yield the corresponding γ-butyrolactone. ethz.ch

The table below outlines the formation of lactones from precursors related to this compound.

Starting Material/IntermediateReaction SequenceLactone ProductReference
Ethyl β-nitroacrylate1. Enamine Michael addition2. Sodium borohydride reductionα-Methylene-γ-butyrolactone researchgate.net
γ-NitroaldehydesSodium borohydride reduction and spontaneous cyclizationγ-Butyrolactone ethz.ch
Ethyl (E)-3-nitroacrylateMichael reactionα-Methylenebutyrolactone moiety orgsyn.org
Formation of Pyran and Pyrrole (B145914) Derivatives

The reactivity of this compound extends to the synthesis of six-membered pyran rings and five-membered pyrrole heterocycles. The synthesis of pyran derivatives can be achieved through various pathways, often initiated by a Michael addition. For example, the reaction of alkyl 3-nitroacrylates with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a Rodionov catalyst leads to the corresponding Michael adducts. researchgate.net While not a direct cyclization to a new pyran ring, this demonstrates the utility of this compound in functionalizing existing pyran systems.

The synthesis of pyrrole derivatives from this compound has been demonstrated through reactions with enamines or compounds that can form enamines in situ. A general and efficient method to synthesize pyrrole-2-acetic acid derivatives involves the reaction of pyrroles with β-nitroacrylates under heterogeneous conditions. researchgate.net This reaction highlights the role of this compound as a key electrophile in the construction of functionalized pyrroles.

Reactant 1Reactant 2Product TypeCatalyst/ReagentReference
Alkyl this compound4-Hydroxy-6-methyl-2H-pyran-2-oneMichael AdductRodionov catalyst researchgate.net
Pyrroleβ-NitroacrylatePyrrole-2-acetic acid derivativeHeterogeneous catalyst researchgate.net
Synthesis of Benzofuran and Naphthofuran Derivatives

A practical and efficient method for the preparation of benzofuran- and naphthofuran-3-carboxylates utilizes β-nitroacrylates and phenols as key precursors. researchgate.netmatilda.science This reaction is effectively promoted by indium trichloride (B1173362) under microwave irradiation, leading to the desired products in good to very good yields. researchgate.net The process involves the coupling of phenols or naphthols with the β-nitroacrylate, followed by cyclization to form the furan ring. This method provides a direct route to these important heterocyclic systems, which are prevalent in many natural products and pharmaceuticals. researchgate.netresearchgate.net

Reactant 1Reactant 2Product TypeCatalyst/ReagentReference
β-NitroacrylatePhenol/NaphtholBenzofuran/Naphthofuran-3-carboxylateIndium trichloride researchgate.netmatilda.science
Synthesis of Indole Derivatives via Fischer Indole Synthesis

The reaction proceeds through the initial formation of an adduct between the arylhydrazine and the β-nitroacrylate, which then undergoes cyclization under acidic conditions, characteristic of the Fischer indole synthesis. byjus.comunicam.it

Reactant 1Reactant 2Product TypeKey IntermediateReference
β-NitroacrylateArylhydrazineIndole-2-carboxylateArylhydrazone-like intermediate unicam.it
Formation of Quinoxalinones, Benzothiazinones, and Benzoxazinones

This compound is a valuable precursor for the synthesis of various benzo-fused heterocyclic systems, including quinoxalinones, benzothiazinones, and benzoxazinones. The reaction of ethyl this compound with o-phenylenediamine and its substituted derivatives yields 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones. researchgate.netresearchgate.net These intermediates can then undergo elimination of nitromethane to furnish the corresponding quinoxalin-2(1H)-ones. researchgate.netresearchgate.net

Similarly, the reaction of β-nitroacrylates with o-aminophenols provides a direct route to 2H-1,4-benzoxazin-2-one derivatives. sciencemadness.org A plausible mechanism for this transformation involves a domino process initiated by a hetero-Michael addition of the amine to the nitroolefin, followed by intramolecular transesterification, elimination of nitrous acid, and a final mdpi.comorgsyn.org-proton shift. sciencemadness.org

The synthesis of 2-(nitromethyl)-2H-1,4-benzothiazin-3(4H)-one has been achieved through the reaction of alkyl 3-nitroacrylates with o-aminothiophenol. molaid.com

Reactant 1Reactant 2ProductReference
Ethyl this compoundo-Phenylenediamine3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one researchgate.netresearchgate.net
β-Nitroacrylateo-Aminophenol2H-1,4-Benzoxazin-2-one derivative sciencemadness.org
Alkyl this compoundo-Aminothiophenol2-(Nitromethyl)-2H-1,4-benzothiazin-3(4H)-one molaid.com
Formation of Spiroisoxazolines and 4H-1,2-Oxazines

As mentioned previously (Section 3.3.1.2), this compound derivatives are key precursors in the synthesis of spiroisoxazolines. Specifically, the titanium tetrachloride-induced intramolecular cyclization of 3-aryl-2-nitroacrylates provides a facile route to these spirocyclic systems. researchgate.net

The synthesis of 4H-1,2-oxazines can be achieved through the [4+2] cycloaddition of conjugated nitroalkenes with olefins, which yields 5,6-dihydro-4H-1,2-oxazine N-oxides (cyclic nitronates). mdpi.com These cyclic nitronates are versatile intermediates for the synthesis of more complex 1,2-oxazine derivatives. mdpi.comresearchgate.netnih.gov While direct synthesis of 4H-1,2-oxazines from this compound is not explicitly detailed, its role as a key conjugated nitroalkene suggests its potential in such transformations.

ReactantProduct TypeCatalyst/ReagentKey FeatureReference
3-Aryl-2-nitroacrylateSpiroisoxazolineTiCl4Intramolecular cyclization researchgate.net
Conjugated nitroalkene5,6-Dihydro-4H-1,2-oxazine N-oxide-[4+2] cycloaddition mdpi.com

Reductions and Oxidations

The reactivity of this compound is also characterized by its participation in reduction and oxidation reactions, primarily centered around the nitro group and the carbon-carbon double bond.

The reduction of the nitro group in derivatives of this compound is a useful transformation for accessing amino compounds. For instance, the nitro group in the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan can be reduced using zinc in the presence of hydrochloric acid. beilstein-journals.orgworktribe.com This reduction is a key step in the synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. beilstein-journals.orgworktribe.com

Information on the direct oxidation of this compound is limited in the provided context. However, the reverse reaction, the formation of this compound through oxidation, is noteworthy. 3-Nitropropionate can be oxidized to the highly reactive this compound, which acts as a suicide inhibitor of succinate (B1194679) dehydrogenase. researchgate.net This highlights the inherent reactivity of the this compound structure once formed.

Reaction TypeSubstrateReagent(s)ProductReference
ReductionDiels-Alder adduct of ethyl (E)-3-nitroacrylate and furanZn, HClAmino derivative beilstein-journals.orgworktribe.com
Oxidation3-NitropropionateSuccinate dehydrogenaseThis compound researchgate.net
Partial Hydrogenation and Reduction to Amines

The reduction of the nitro group in this compound and its derivatives is a key transformation for the synthesis of amino compounds. Various methods have been employed to achieve this, ranging from catalytic hydrogenation to the use of metal reductants and hydride reagents.

A common strategy involves the reduction of the nitro group after the this compound moiety has been incorporated into a more complex structure, such as a Diels-Alder adduct. For instance, the nitro group in oxanorbornene cycloadducts, derived from the reaction of ethyl (E)-3-nitroacrylate with furan, can be efficiently reduced. beilstein-journals.orgworktribe.com A one-pot conversion to the corresponding protected aminoesters is achievable using zinc dust and hydrochloric acid (Zn/HCl) in ethanol, followed by treatment with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base like triethylamine or Hünig's base (iPr₂NEt). beilstein-journals.orgworktribe.com This process successfully yields the amine without isolating the potentially unstable intermediate. beilstein-journals.orgworktribe.com

The reduction of the nitroalkene system can also be performed to yield tryptamine (B22526) derivatives. sci-hub.se Depending on the desired product, the reduction can be selective. For example, using sodium borohydride (NaBH₄) can selectively reduce the carbon-carbon double bond, leaving the nitro group intact, which can then be reduced in a subsequent step via catalytic hydrogenation. sci-hub.se Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or the Hantzsch ester can reduce both the double bond and the nitro group in one step to directly form the tryptamine. sci-hub.se Ammonia borane (B79455) (BH₃NH₃) has also been reported as an effective reagent for the reduction of nitroalkenes to the corresponding nitroalkanes. beilstein-journals.org

The choice of reducing agent is critical and can be tailored to the substrate and the desired outcome. For aromatic nitro groups, palladium-catalyzed reductions are highly effective, while other systems like samarium metal or trichlorosilane (B8805176) can offer chemoselectivity in the presence of other functional groups. organic-chemistry.org

Summary of Reduction Methods for this compound Derivatives

Reducing Agent/SystemSubstrate TypeProductReference
Zn/HCl, then (Boc)₂OOxanorbornene adduct of ethyl (E)-3-nitroacrylateProtected aminoester beilstein-journals.orgworktribe.com
LiAlH₄ or Hantzsch esterIndolyl-nitroalkenesTryptamines sci-hub.se
NaBH₄, then Catalytic HydrogenationIndolyl-nitroalkenesTryptamines sci-hub.se
Ammonia borane (BH₃NH₃)NitroalkenesNitroalkanes beilstein-journals.org
Oxidative Processes

The primary oxidative process involving this compound is linked to its formation from its precursor, 3-nitropropionate (3-NP), and its role as a mitochondrial toxin. 3-Nitropropionate is an irreversible inhibitor of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. nih.govrsc.org

Research suggests that the toxic mechanism involves the enzymatic oxidation of 3-NP to this compound. nih.govrsc.org This conversion is believed to be catalyzed by succinate dehydrogenase itself. nih.gov The resulting this compound is a highly reactive Michael acceptor and is considered the species that covalently binds to the enzyme's active site, leading to its irreversible inhibition. nih.govrsc.org The faster inhibition kinetics observed with this compound compared to 3-NP supports the hypothesis that 3-NP is first converted to this compound before forming the covalent adduct. nih.gov This bio-oxidative activation highlights a unique aspect of this compound's reactivity, where it acts as a potent, mechanism-based inactivator.

Reactivity with Lewis Acids (e.g., Titanium Tetrachloride)

This compound derivatives, particularly 3-aryl-2-nitroacrylates, exhibit significant reactivity with Lewis acids like titanium tetrachloride (TiCl₄). This reaction promotes an intramolecular cyclization, providing a facile route to spiroisoxazoline structures. researchgate.netresearchgate.netmolaid.com

When 3-(p-methoxyphenyl)-2-nitroacrylates with ortho or meta substituents are treated with titanium tetrachloride, they undergo a cyclization to stereoselectively yield (4α,5β)-1-oxa-2-azaspiro orgsyn.orgresearchgate.netdeca-2,6,9-trien-8-ones. researchgate.netresearchgate.net The reaction proceeds in good yields for ortho-substituted p-methoxyphenyl nitroacrylates. researchgate.netresearchgate.net

This methodology has been extended to other aromatic systems. For example:

3-(4′-methoxy-1′-naphthyl)-2-nitroacrylate reacts with TiCl₄ to quantitatively produce (4α,5β)-4′-oxospiro[isoxazole-(4H)5,1′(4′H)-naphthalene]. researchgate.netresearchgate.net

3-(10′-methoxy-9′-anthryl)-2-nitroacrylate is converted to 10-oxospiro-[anthracene-(10H)9,5′(4′H)-isoxazole]. researchgate.netresearchgate.net

This TiCl₄-induced reaction provides an efficient method for synthesizing complex spirocyclic heterocyclic compounds from readily accessible 3-aryl-2-nitroacrylates. researchgate.netresearchgate.netmolaid.com

Titanium Tetrachloride-Induced Cyclization of 3-Aryl-2-Nitroacrylates

SubstrateProductReference
3-(o- or m-substituted p-methoxyphenyl)-2-nitro acrylates(4α,5β)-1-oxa-2-azaspiro orgsyn.orgresearchgate.netdeca-2,6,9-trien-8-ones researchgate.netresearchgate.net
3-(4′-methoxy-1′-naphthyl)-2-nitroacrylate(4α,5β)-4′-oxospiro[isoxazole-(4H)5,1′(4′H)-naphthalene] researchgate.netresearchgate.net
3-(10′-methoxy-9′-anthryl)-2-nitroacrylate10-oxospiro-[anthracene-(10H)9,5′(4′H)-isoxazole] researchgate.netresearchgate.net

Elimination Reactions Leading to Novel Structures

Elimination reactions are fundamental to both the synthesis of 3-nitroacrylates and their subsequent conversion into novel chemical structures.

The preparation of alkyl (E)-3-nitroacrylates often involves a dehydrohalogenation elimination step. orgsyn.orgnih.gov A common synthetic route starts with the nitroiodination of an alkyl acrylate to form an alkyl 2-iodo-3-nitropropionate intermediate. orgsyn.orgresearchgate.net Subsequent treatment with a base, such as finely powdered anhydrous sodium acetate (B1210297) or Hünig's base (diisopropylethylamine), facilitates the elimination of hydrogen iodide (HI) to yield the target methyl (E)-3-nitroacrylate. orgsyn.orgnih.gov Similarly, dehydrochlorination of methyl 2-chloro-3-nitropropionate using sodium acetate also produces methyl (E)-3-nitroacrylate. orgsyn.org

Beyond their synthesis, derivatives of this compound participate in elimination reactions to generate new structures.

Formation of Quinoxalinones : 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones, formed from the reaction of ethyl this compound with o-phenylenediamines, can undergo an elimination of nitromethane to yield quinoxalin-2(1H)-ones. researchgate.net

Formation of Hydrazones : Aza-Michael adducts, created from the reaction of alkyl 3-nitroacrylates with hydrazides, can eliminate nitrous acid when treated with a base, leading to the formation of N′-substituted E-hydrazones of alkyl pyruvates. researchgate.net

Ring Fragmentation : The oxanorbornene adducts derived from the Diels-Alder reaction of ethyl (E)-3-nitroacrylate and furan can undergo a base-promoted ring fragmentation. nih.gov This elimination process opens the bicyclic system and serves as a versatile method for the stereocontrolled synthesis of novel polyhydroxylated 2-aminocyclohexanecarboxylic acid (ACHC) derivatives. beilstein-journals.orgnih.gov

These examples demonstrate the utility of elimination reactions involving this compound and its derivatives as a powerful tool for constructing diverse and complex molecules. orgsyn.orgresearchgate.netnih.gov

Theoretical and Computational Studies of 3 Nitroacrylate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations have been instrumental in unraveling the intricate details of reactions involving 3-nitroacrylate. mdpi.com By modeling the potential energy surface, researchers can distinguish between different mechanistic pathways, characterize fleeting intermediates and transition states, and quantify the energetic barriers that govern reaction rates. numberanalytics.comchalmers.searxiv.org

Elucidation of Concerted vs. Stepwise Pathways

A central theme in the study of this compound reactivity is the competition between concerted and stepwise reaction mechanisms. grafiati.com For instance, in Diels-Alder reactions with furans, DFT calculations at the B3LYP/6-31G* level have shown that the formation of cycloadducts proceeds through a concerted mechanism. researchgate.net However, these cycloadducts can subsequently undergo a retro-Diels-Alder reaction to form Michael adducts via a stepwise mechanism. researchgate.net The nature of the reactants and reaction conditions can dictate which pathway is favored. For example, while some cycloadditions involving nitroalkenes are concerted, many involving the highly electrophilic this compound proceed in a stepwise fashion. ucl.ac.uk In some instances, attempts to locate a stepwise mechanism leading to a Diels-Alder adduct via a zwitterion have been unsuccessful, reinforcing the concerted nature of that specific transformation. researchgate.net Conversely, in other cycloaddition reactions, a two-step mechanism involving a heterocyclic intermediate has been identified through DFT calculations. mdpi.com

Characterization of Transition States and Intermediates (e.g., Zwitterions)

DFT calculations enable the detailed characterization of high-energy species such as transition states and intermediates. numberanalytics.com In the context of this compound reactions, zwitterionic intermediates have been proposed and studied. For example, in the reaction of methyl this compound with 2-methylfuran (B129897), a zwitterion was suggested as a potential common intermediate for the formation of both [4+2] cycloaddition products and Michael adducts. researchgate.net However, more detailed DFT studies have sometimes refuted this, indicating that the cycloaddition proceeds via a one-step mechanism, separate from the formation of the Michael adduct. mdpi.com The stability and geometry of these intermediates and transition states are crucial in determining the reaction's progress. faccts.de Computational methods can optimize the geometries of these transient species and calculate their vibrational frequencies to confirm their nature as either a true intermediate (a local minimum on the potential energy surface) or a transition state (a saddle point with one imaginary frequency). faccts.de

Calculation of Activation Energies and Reaction Profiles

A key output of DFT calculations is the determination of activation energies (ΔE‡) and the construction of complete reaction profiles. chalmers.searxiv.org These profiles map the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. For the Diels-Alder reaction between furans and methyl this compound, activation energies were calculated to be in the range of 11 to 18 kcal/mol. researchgate.net These calculated energies help to explain the experimentally observed regio- and stereoselectivity. researchgate.net The reaction profile for the subsequent Michael addition, formed via a retro-Diels-Alder reaction, shows a two-step process with distinct activation energies for the initial electrophilic attack and the subsequent intramolecular proton transfer. researchgate.net The ability to compute these energy barriers provides a quantitative understanding of reaction kinetics and product distributions. chalmers.se

Frontier Molecular Orbital (FMO) Analysis in Explaining Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to explain and predict the selectivity of chemical reactions. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comwikipedia.org In reactions involving this compound, FMO analysis has been successfully applied to account for the observed selectivity. researchgate.net The energy gap between the interacting HOMO and LUMO influences the reaction rate, with a smaller gap leading to a faster reaction. numberanalytics.com Furthermore, the relative sizes of the orbital coefficients on the interacting atoms can predict the regioselectivity of the reaction. For instance, in the Diels-Alder reaction of furans with methyl this compound, the examination of the frontier molecular orbitals involved was crucial in explaining the observed regio- and stereoselectivity. researchgate.net The interaction between the diene's HOMO and the dienophile's LUMO dictates the preferred orientation of the reactants in the transition state. udel.edu

Analysis of Regioselectivity and Stereoselectivity from a Theoretical Perspective

Theoretical calculations provide a robust framework for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.net By comparing the activation energies of different possible reaction pathways leading to various regioisomers and stereoisomers, the most favorable outcome can be identified. researchgate.net

In the Diels-Alder reaction of furans with methyl this compound, DFT calculations explained the observed regio- and stereoselectivity by comparing the activation energies of the four possible adducts. researchgate.net The calculations also revealed that the s-cis conformation of the dienophile is more stable than the s-trans form, both in the ground state and in the transition state. researchgate.net Interestingly, while the calculations predicted a slight preference for the endo transition state for the ester group, this contradicted the experimental results, suggesting that the nitro group plays a dominant role in determining the selectivity. researchgate.net In [3+2] cycloaddition reactions, FMO theory and analysis of two-center interactions can predict the formation of specific regioisomers. For example, the attack of the most nucleophilic oxygen atom of a nitrone on the most electrophilic beta-carbon atom of the nitroethylene (B32686) moiety in this compound derivatives favors the formation of 4-nitro substituted cycloadducts. d-nb.info

Proton Transfer Dynamics in Reaction Systems

Theoretical and computational studies have provided significant insights into the reactivity of this compound, particularly concerning the dynamics of proton transfer in its various reaction systems. While this compound is a versatile substrate in reactions like Diels-Alder and Michael additions, the latter often involves intricate stepwise mechanisms where proton transfer is a critical, and sometimes rate-determining, step. researchgate.netcdnsciencepub.com Computational methods, most notably Density Functional Theory (DFT), have been instrumental in elucidating these pathways, mapping transition states, and calculating the energetics involved. researchgate.netcdnsciencepub.com

A prominent example is the reaction between furans and methyl this compound. researchgate.netcdnsciencepub.com While Diels-Alder cycloadditions can occur through a concerted mechanism, the formation of Michael adducts proceeds via a stepwise process. researchgate.netcdnsciencepub.com This process is initiated by an electrophilic attack of the methyl this compound on the furan (B31954) ring, followed by an intramolecular proton transfer. researchgate.netcdnsciencepub.com Computational studies at the B3LYP/6-31G* level of theory have successfully located the transition states for this proton transfer. researchgate.netcdnsciencepub.com The mechanism involves the formation of a four-membered transition structure, which facilitates the proton shift. researchgate.netcdnsciencepub.com

The potential energies calculated for this intramolecular proton-transfer step are substantial, indicating a significant energy barrier. researchgate.netcdnsciencepub.com These findings highlight the importance of computational chemistry in understanding reaction mechanisms that are difficult to probe experimentally. The energy barriers for the initial electrophilic attack and the subsequent proton transfer vary depending on the specific reactants. researchgate.netcdnsciencepub.com

Detailed research has quantified the potential energies for both the initial electrophilic attack and the subsequent proton-transfer step in the reaction of methyl this compound with furan derivatives. researchgate.netcdnsciencepub.com

Table 1: Calculated Potential Energies for the Michael Addition of Methyl this compound

Reaction Step Reactants Potential Energy (kcal/mol)
Initial Electrophilic Attack Michael Adducts 5a and 5b 17
Michael Adducts 7a and 7b 11 to 12
Intramolecular Proton Transfer Michael Adducts 5a and 5b 48 to 51
Michael Adducts 7a and 7b 41 to 45

Data sourced from computational studies using B3LYP/6-31G level density functional calculations. researchgate.netcdnsciencepub.com*

These computational models are part of a broader field of studying proton transfer dynamics, which are fundamental to many chemical and biological processes. nih.govrsc.org The dynamics can involve complex phenomena such as the Grotthuss-type mechanism, where protons shuttle along chains of hydrogen-bonded molecules, and the formation of transient species like Zundel (H₅O₂⁺) or Eigen (H₉O₄⁺) complexes in aqueous environments. rsc.orgnih.gov While the intramolecular proton transfer in the this compound system is more localized, the theoretical principles for modeling the bond-breaking and bond-forming events are shared. aps.org

Furthermore, computational studies extend to other reactions of this compound derivatives. For instance, in the enantioselective reduction of tetrasubstituted nitroacrylates, DFT calculations have been used to model the hydride transfer from a Hantzsch ester. mdpi.com These models assume the coordination of the nitroacrylate's nitro group with a thiourea (B124793) catalyst, creating a specific geometry for the transfer, although discrepancies between theoretical predictions and experimental outcomes can arise, highlighting the ongoing challenges in accurately modeling complex reaction environments. mdpi.com

The study of proton transfer dynamics in systems involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Computational chemistry provides an indispensable tool for exploring the high-energy, transient states that govern these fundamental reaction steps. researchgate.netcdnsciencepub.com

Spectroscopic and Analytical Methodologies in Research on 3 Nitroacrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-nitroacrylate and its reaction products. libretexts.orgweebly.comwiley.com It provides extensive information on the molecular framework, including the connectivity of atoms and their spatial arrangement. libretexts.orgweebly.com

NMR spectroscopy is instrumental in determining the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in Diels-Alder reactions, NMR analysis can distinguish between different isomers formed. In the reaction of methyl (E)-3-nitroacrylate with cyclopentadiene (B3395910), ¹H NMR analysis revealed the formation of an 86:14 mixture of endo- to exo-nitro stereoisomers. orgsyn.org Similarly, in reactions with furans, NMR is used to identify the various regio- and stereoisomeric cycloadducts and Michael adducts that can be formed. nih.govresearchgate.net The coupling constants and chemical shifts of the protons in the NMR spectrum provide definitive evidence for the relative configuration of substituents in the newly formed rings.

The formation of different adducts, such as those arising from Michael additions, can also be characterized. For example, the reaction of alkyl 3-nitroacrylates with nucleophiles like cyclohexane-1,3-dione and dimedone yields Michael adducts whose structures are confirmed by ¹H and ¹³C NMR spectroscopy. researchgate.net

Table 1: Representative ¹H NMR Data for Methyl (E)-3-nitroacrylate and a Diels-Alder Adduct

Compound Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Methyl (E)-3-nitroacrylate OCH₃ 3.8 (s) -
=CHCO₂Me 7.55 (d) 14
=CHNO₂ 6.95 (d) 14
Methyl 6-nitro-2-norbornene-5-carboxylate (endo/exo mixture) Vinyl protons 6.95 and 7.55 -

Data sourced from Organic Syntheses procedure for methyl (E)-3-nitroacrylate. orgsyn.org

The progress of reactions involving this compound can be effectively monitored in real-time using NMR spectroscopy. magritek.comnews-medical.net By taking aliquots from the reaction mixture at different time intervals, the disappearance of reactant signals and the appearance of product signals can be tracked. orgsyn.orgmagritek.com For example, during the synthesis of methyl (E)-3-nitroacrylate, the reaction can be followed by observing the appearance of the vinyl proton signals of the product and the disappearance of the signals from the starting material. orgsyn.org This allows for the determination of reaction kinetics and endpoints. magritek.com

Furthermore, NMR can sometimes detect the presence of transient intermediates. In some cycloaddition reactions of this compound, the formation of zwitterionic intermediates has been proposed, and NMR studies can provide evidence for their existence. mdpi.com

Isotope-labeling is a powerful technique used in conjunction with NMR to elucidate reaction mechanisms. nih.gov While specific isotope-labeling studies directly on this compound are not extensively detailed in the provided context, this methodology is broadly applied in organic chemistry to trace the fate of atoms throughout a reaction. For instance, using ¹³C or ¹⁵N labeled this compound in reactions and analyzing the resulting products with NMR spectroscopy would definitively show how the atoms of the nitroacrylate moiety are incorporated into the final structure, providing unambiguous mechanistic details. This approach is particularly valuable for distinguishing between different possible reaction pathways.

Monitoring Reaction Progress and Intermediate Formation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. vscht.czcore.ac.uklibretexts.orglibretexts.org The IR spectrum of methyl (E)-3-nitroacrylate, for example, shows characteristic absorption bands that confirm its structure. orgsyn.org The presence of the nitro group (NO₂) is indicated by strong asymmetric and symmetric stretching vibrations. spectroscopyonline.com The carbonyl group (C=O) of the ester function and the carbon-carbon double bond (C=C) also exhibit distinct absorption peaks. orgsyn.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for Methyl (E)-3-nitroacrylate

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
NO₂ Asymmetric stretch 1530 Strong
Symmetric stretch 1350 Strong
C=O (ester) Stretch 1720 Strong
C=C (alkene) Stretch 1640 Medium-strong
C-H Stretch 3100, 3000, 2950, 2880 Strong to medium

Data sourced from Organic Syntheses procedure for methyl (E)-3-nitroacrylate. orgsyn.org

This technique is also used to characterize the products of reactions involving this compound, such as confirming the presence of hydroxyl groups in alcohol addition products or the retention or loss of the nitro group in subsequent transformations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reactions and characterizing conjugated systems like this compound. lcms.czresearchgate.netspectroscopyonline.com The electronic transitions within the molecule give rise to absorption bands in the UV-Vis region. As the conjugation of the system changes during a reaction, the wavelength of maximum absorbance (λmax) will also change. This allows for the real-time monitoring of reaction kinetics by following the change in absorbance at a specific wavelength. researchgate.netspectroscopyonline.com

For instance, the disappearance of the chromophore of this compound can be tracked as it undergoes a reaction, such as a Diels-Alder cycloaddition, where the extended conjugation is broken. It is also used in the characterization of reaction products, where the presence or absence of specific chromophores can be confirmed. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Confirmation

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information in the solid state. americanpharmaceuticalreview.commdpi.comiastate.edu This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters. It has been used to unambiguously confirm the structure of various adducts and derivatives of 3-nitroacrylates. researchgate.net For example, the Z-configuration of ethyl 2,3-dibromo-3-nitroacrylate was established through X-ray single crystal analysis. researchgate.net This method is the gold standard for structural confirmation when suitable crystals can be obtained.

Mass Spectrometry for Adduct and Derivative Confirmation

Mass spectrometry (MS) is an indispensable analytical technique in the study of this compound, providing critical insights into the structure and identity of its various adducts and synthetic derivatives. Due to the high reactivity of this compound, it readily forms covalent adducts with biological macromolecules and serves as a precursor for various synthetic compounds. MS methodologies, particularly when coupled with liquid chromatography (LC-MS), allow for the precise determination of molecular weights and the elucidation of fragmentation patterns, which are essential for confirming the formation of these species. nih.govrsc.orgresearchgate.net

Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are frequently employed for the analysis of this compound adducts. rsc.orgwikipedia.orgnih.gov These methods are well-suited for analyzing large biomolecules and their modifications without causing extensive fragmentation of the parent molecule. wikipedia.orglibretexts.org For more detailed structural analysis, tandem mass spectrometry (MS/MS or MSn) is utilized to induce and analyze the fragmentation of selected precursor ions, providing definitive evidence for the covalent attachment and structure of the adduct. nih.govnih.gov

Confirmation of Biological Adducts

A significant area of research has focused on the covalent adducts formed between this compound and enzymes. It is proposed that the toxicity of its precursor, 3-nitropropionate (3-NP), arises from its enzymatic oxidation to this compound, which then acts as an irreversible inhibitor by forming a covalent bond with the enzyme. nih.govrsc.org

In studies involving Escherichia coli Menaquinol:Fumarate Reductase (QFR), LC-MS/MS was used to verify the chemical identity of an adduct formed after treatment with 3-NP. nih.gov The analysis identified a peptide from the FrdA subunit that was covalently modified. The use of tandem mass spectrometry (MS/MS and MS³) was crucial in confirming the structure of this adduct. Further experiments using 15N-labeled 3-NP resulted in a 1 Da shift in the mass of fragment ions, unambiguously demonstrating that the nitrogen atom from the nitro group was incorporated into the final adduct structure. nih.gov

Table 1. Mass Spectrometry Data for the this compound Adduct with Arg-A287 of QFR nih.gov
ExperimentIon Observedm/z ValueInterpretation
LC-MS/MS AnalysisDoubly charged peptide ion596.3Represents the tryptic peptide containing Arg-A287 with the 3-NP adduct.
MS³ FragmentationNeutral Loss-44 Da (CO₂)Indicates fragmentation of the adduct, suggesting the nitro group is coupled to the arginine residue.
¹⁵N-Labeling Study (MS/MS and MS³)Fragment ion shift+1 DaConfirmed the incorporation of the nitrogen atom from 3-NP into the final adduct.

Characterization of Synthetic Derivatives

This compound is also a valuable starting material in organic synthesis, particularly in cycloaddition reactions to form complex heterocyclic structures. Mass spectrometry is routinely used to confirm the products of these reactions. researchgate.neticm.edu.pl

For instance, in the [3+2] cycloaddition reaction between 3-nitroacrylonitrile (a derivative of 3-nitroacrylic acid) and (Z)-C,N-diphenylimine N-oxide, mass spectrometry was used alongside other analytical methods to identify the resulting isoxazolidine (B1194047) products. icm.edu.plresearchgate.net Electron Ionization (EI) at 70eV was used to generate mass spectra for the purified products. The mass spectrum showed a distinct molecular ion (M+) peak and a series of fragment ions, which helped to confirm the proposed structure of the cycloadduct. icm.edu.pl

Table 2. Electron Ionization (EI-MS) Fragmentation Data for 3,4-trans-4,5-trans-2,3-diphenyl-4-nitro-5-cyanoisoxazolidine icm.edu.pl
m/e (Mass-to-Charge Ratio)AssignmentFormula
295Molecular Ion (M+)C₁₆H₁₃N₃O₃
249Fragment Ion-
222Fragment Ion-
181Fragment Ion-
180Fragment Ion-
142Fragment Ion-
91Fragment Ion-

These examples highlight the power of mass spectrometry in confirming the identity of both biological adducts and synthetic derivatives of this compound. The choice of ionization method and the use of tandem MS techniques provide robust and specific data for structural elucidation. nih.govrsc.orgacdlabs.com

Applications of 3 Nitroacrylate As a Synthetic Intermediate and Building Block

Synthesis of Complex Organic Molecules

3-Nitroacrylates serve as key starting materials in the synthesis of a variety of complex organic molecules. scispace.com Their utility stems from their high electrophilicity, making them excellent Michael acceptors and dienophiles in cycloaddition reactions. orgsyn.org For instance, ethyl 3-nitroacrylate has been utilized in the synthesis of the antibiotic oryzoxymycin. researchgate.netresearchgate.net Furthermore, it has been a key component in the multi-step synthesis of compounds like ethyl 3-((5-chloro-2-nitrophenyl)phenylamino)-3-oxopropionate. ontosight.ai

The versatility of 3-nitroacrylates is further demonstrated by their role in the synthesis of α-methylene-γ-butyrolactones, a structural motif present in many sesquiterpenes. orgsyn.org This transformation involves a Michael addition reaction, highlighting the ability of this compound to introduce key functionalities that can be further elaborated into complex natural product scaffolds. orgsyn.org

Role in the Construction of Functionalized Carbo- and Heterocyclic Systems

Alkyl 3-nitroacrylates are pivotal in the construction of a diverse array of functionalized carbocyclic and heterocyclic systems. researchgate.netresearchgate.net They readily participate in cycloaddition reactions and tandem processes, particularly Michael-initiated ring closure (MIRC) reactions, to yield five- and six-membered carbo- and heterocycles. researchgate.net

One notable application is their use as dienophiles in the Diels-Alder reaction. For example, methyl (E)-3-nitroacrylate reacts with cyclopentadiene (B3395910) to form methyl 6-nitro-2-norbornene-5-carboxylate, a substituted carbocycle. orgsyn.orgrjpbcs.com This reactivity underscores their utility in creating bicyclic systems with defined stereochemistry.

Furthermore, 3-nitroacrylates are precursors to a variety of heterocyclic compounds. They have been employed in the synthesis of:

Anilines: A one-pot reaction of alkyl 3-nitroacrylates with ylidenemalononitriles affords densely functionalized pentasubstituted anilines. researchgate.net

Indole-2-carboxylates: These can be synthesized from β-nitroacrylates and o-bromoanilines through an addition-elimination process followed by an intramolecular palladium-catalyzed Heck reaction. researchgate.net

Pyrroles: Polyfunctionalized pyrroles can be obtained in high yields through the reaction of β-nitroacrylates with β-enaminones under solvent- and promoter-free conditions. researchgate.net

Furans: Tetrasubstituted furans can be synthesized in a one-pot process from β-nitroacrylates under acidic, solvent-free conditions. researchgate.net

Quinoxalinones: Reactions of ethyl this compound with o-phenylenediamine (B120857) derivatives lead to the formation of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net

Pyrrolidin-2-ones and Piperazin-2-ones: A one-pot conjugate addition/nitro-Mannich/lactamization reaction using ethyl this compound leads to densely functionalized pyrrolidin-2-ones. ucl.ac.uk This methodology has also been explored for the synthesis of piperazin-2-ones. ucl.ac.uk

The following table summarizes some of the heterocyclic systems synthesized using 3-nitroacrylates:

Heterocyclic SystemReactants with this compoundReaction Type
Pentasubstituted AnilinesYlidenemalononitrilesOne-pot Michael addition/cyclization/elimination
Indole-2-carboxylateso-BromoanilinesAddition-elimination/Heck reaction
Polyfunctionalized Pyrrolesβ-EnaminonesOne-pot reaction
Tetrasubstituted Furans-One-pot, acidic conditions
3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-oneso-PhenylenediaminesAza-Michael addition/cyclization
Densely Functionalized Pyrrolidin-2-onesAmines and iminesOne-pot conjugate addition/nitro-Mannich/lactamization

Precursor for Nitrogen-Containing Compounds

The nitro group in this compound is a versatile functional handle that can be readily transformed into other nitrogen-containing functionalities, making it a valuable precursor for a variety of nitrogenous compounds. scispace.com The most significant transformation is the reduction of the nitro group to an amine, providing access to amino acids and their derivatives.

Beyond simple reduction, the nitro group participates in various reactions that lead to the formation of diverse nitrogen-containing structures. For example, the reaction of alkyl 3-nitroacrylates with hydrazines proceeds through an aza-Michael addition to form adducts that can be further converted to N'-substituted E-hydrazones of alkyl pyruvates. researchgate.net The reaction with o-phenylenediamine yields 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones, which can subsequently eliminate nitromethane (B149229) to form quinoxalin-2(1H)-ones. researchgate.net

Synthesis of Stereoselectively Defined Scaffolds

3-Nitroacrylates are instrumental in the synthesis of stereoselectively defined scaffolds, a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. researchgate.netresearchgate.net The electron-deficient nature of the double bond allows for stereocontrolled additions of nucleophiles. ethz.ch

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in reactions involving 3-nitroacrylates. For instance, chiral metal-free bifunctional catalysts have been successfully employed in the stereoselective addition of 1,3-diketones to β-nitroacrylates. researchgate.net Similarly, peptide-catalyzed 1,4-addition reactions between aldehydes and nitroolefins, including 3-nitroacrylates, can generate products with quaternary stereogenic centers with good stereoselectivities. ethz.ch

The Diels-Alder reaction of methyl (E)-3-nitroacrylate with cyclopentadiene also exhibits stereoselectivity, yielding a mixture of endo- and exo-nitro stereoisomers, with the endo isomer being the major product. orgsyn.org This demonstrates the inherent stereodirecting potential of the this compound core in cycloaddition reactions.

Development of β-Amino Acids and β-Peptide Analogs

A significant application of 3-nitroacrylates lies in the synthesis of β-amino acids and their derivatives, which are crucial components of β-peptides. researchgate.netresearchgate.netysu.am β-Peptides are peptidomimetics with unique structural and biological properties. The synthesis of β2-amino acids, in particular, often involves multi-step procedures, and 3-nitroacrylates provide a valuable entry point. rsc.org

The general strategy involves the conjugate addition of a nucleophile to the β-position of the this compound, followed by the reduction of the nitro group to an amino group. researchgate.net This approach allows for the introduction of various substituents at the β-position, leading to a diverse range of β-amino acid structures. For example, methyl this compound has been converted to various β-amino acids for the synthesis of β-peptides. researchgate.netresearchgate.net

The enantioselective Michael addition of thiols to β,β-disubstituted nitroacrylates, catalyzed by organocatalysts, yields enantioenriched β-sulfenylated β-nitro esters. ysu.am These products are valuable precursors for the synthesis of β-thio-β2,2-amino acids, highlighting the utility of 3-nitroacrylates in accessing non-natural amino acids with specific stereochemistry. ysu.am

Utility in Cascade and One-Pot Reaction Sequences

The high reactivity of 3-nitroacrylates makes them ideal substrates for cascade and one-pot reactions, which are highly efficient synthetic strategies that minimize waste and simplify procedures. researchgate.net These reactions often involve an initial Michael addition to the this compound, followed by one or more intramolecular reactions to rapidly build molecular complexity.

Examples of cascade reactions involving 3-nitroacrylates include:

Synthesis of Pentasubstituted Anilines: The reaction of β-nitroacrylates with ylidenemalononitriles proceeds via a Michael addition, followed by an intramolecular cyclization and elimination of nitrous acid to form the aromatic ring in a single pot. researchgate.net

Synthesis of Pyrrolidin-2-ones: A three-step cascade involving a conjugate addition, a nitro-Mannich reaction, and a lactamization allows for the efficient one-pot synthesis of densely functionalized pyrrolidin-2-ones from ethyl this compound. ucl.ac.uk

Synthesis of Polysubstituted Indoles: A one-pot process for synthesizing polysubstituted indoles involves the Friedel-Crafts reaction of β-nitroacrylates with pyrroles, followed by an in situ benzannulation reaction. researchgate.net

Formal [3+2] Cycloaddition: The reaction of succinaldehyde (B1195056) with a nitroalkene like this compound, catalyzed by a diarylprolinol silyl (B83357) ether, can proceed as a domino Michael reaction followed by an intramolecular Henry reaction to afford a cyclopentane (B165970) derivative. researchgate.net

Future Research Directions and Perspectives

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules remains a paramount objective in organic chemistry, and 3-nitroacrylate is a key substrate in this endeavor. While significant progress has been made, future research will focus on developing more efficient and selective asymmetric synthetic methods.

A primary area of focus will be the advancement of organocatalytic Michael additions. Researchers are working on designing novel catalysts that can operate at lower loadings and shorter reaction times than the current systems, which often require 5-20 mol% of catalyst and reaction times of 3-24 hours. researchgate.net The goal is to achieve high diastereoselectivity and enantioselectivity in the synthesis of complex structures like 2,3,4-trisubstituted pyrrolidines from the adducts of aldehydes and 3-substituted 3-nitroacrylates. researchgate.net

Another promising avenue is the asymmetric addition of a wider range of nucleophiles. unimi.it Developing catalytic systems for the stereoselective addition of entities like glyoxylate (B1226380) anion equivalents will open pathways to previously inaccessible chiral building blocks. unimi.it The synthesis of challenging targets, such as tetrasubstituted nitroacrylates, which has proven to be difficult, represents a significant hurdle that future methodologies aim to overcome through reproducible and scalable strategies. mdpi.com The development of asymmetric routes to non-natural β-amino acids using this compound derivatives as precursors is also a key target, driven by their importance in peptidomimetics and drug discovery. researchgate.net

Future strategies will likely involve:

Design of more potent chiral organocatalysts.

Exploration of novel chiral metal complexes for a broader scope of Michael additions. numberanalytics.com

Development of methodologies for the enantioselective synthesis of highly substituted and sterically hindered nitroacrylates.

Table 1: Asymmetric Methodologies for this compound

Methodology Catalyst/Reagent Example Product Type Key Research Goal
Organocatalytic Michael Addition O-TMS protected diphenyl-prolinol syn,anti-Michael adducts Improve catalyst efficiency and reduce reaction times. researchgate.net
Asymmetric Conjugate Addition Thiourea-based cinchona-derived catalyst Enantiomerically enriched pyrazoles Broaden nucleophile scope and enhance enantioselectivity. unimi.it
Asymmetric Cu-catalyzed Addition Copper-alkyl nitrene Enantioenriched β-amino acids Access difficult-to-synthesize non-natural amino acids. researchgate.net
Stereoselective Diels-Alder Furan (B31954) Polyhydroxylated cyclohexyl β-amino acids Control stereoselectivity in cycloadditions for complex natural product synthesis. researchgate.netbeilstein-journals.org

Exploration of New Catalytic Systems for this compound Transformations

The transformation of this compound is heavily reliant on the catalyst employed. A significant future direction is the discovery and optimization of new catalytic systems to enhance reactivity, selectivity, and sustainability.

Organocatalysis will continue to be a major research field. While catalysts like diphenylprolinol derivatives and thiourea-based systems have shown success, the search is on for new classes of metal-free catalysts. researchgate.netunimi.it Tripeptide catalysts, for instance, have demonstrated high chemoselectivity in conjugate additions with highly reactive nitroolefins, suggesting a promising path for future designs. researchgate.net

In metal-catalyzed reactions, the focus is shifting towards using earth-abundant and non-noble metals. numberanalytics.com The development of scandium-based catalysts, such as Sc(OTf)₃ combined with chiral N,N'-dioxide ligands, for domino reactions highlights a move towards more complex and efficient transformations. mdpi.com Similarly, copper-catalyzed asymmetric additions are being explored for creating valuable chiral compounds. researchgate.net The use of established but less common catalysts, like Rodionov's catalyst (an alcoholic solution of trimethylphenylammonium hydroxide), for Michael additions with specific substrates like cyclohexane-1,3-diones is also being revisited and optimized. researchgate.net

Furthermore, the reaction environment is a critical parameter. The use of unconventional media, such as bio-based deep eutectic solvents (DES), is being investigated to improve catalyst performance and facilitate catalyst recycling, contributing to greener synthetic protocols. unimi.it

Future research in this area will target:

The design of novel peptide-based and other organocatalysts.

The application of earth-abundant metal catalysts in asymmetric transformations.

The optimization of reaction conditions using sustainable solvents and media.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on a synergistic combination of experimental studies and high-level theoretical calculations to unravel the intricate details of this compound reactivity.

Detailed mechanistic studies, such as those performed on the Diels-Alder and Michael reactions of furans with methyl this compound, have utilized DFT calculations to distinguish between concerted and stepwise pathways. cdnsciencepub.comcdnsciencepub.com These studies have successfully explained the regio- and stereoselectivity observed experimentally by comparing calculated activation energies. cdnsciencepub.com Future work will extend these combined approaches to a wider range of reactions involving this compound.

For instance, the unusual regioselectivity observed in [3+2] cycloaddition reactions between 3-nitroacrylic acid derivatives and nitrones, where unexpected 5-nitrosubstituted isoxazolidines are formed, presents a mechanistic puzzle that requires further investigation. icm.edu.pl Similarly, the mechanisms of reactions with reagents like phenyl azide (B81097) are not fully understood and warrant deeper study. researchgate.net Advanced spectroscopic techniques, like NOESY NMR experiments, will continue to be vital for confirming the structures of complex products and intermediates, which is essential for validating proposed mechanisms. mdpi.com

Key future objectives include:

Utilizing DFT and other computational methods to model transition states and reaction pathways for a broader array of this compound reactions. mdpi.com

Investigating the role of catalysts and solvents in influencing reaction mechanisms and stereochemical outcomes.

Elucidating the mechanisms of unexpected or poorly understood transformations through a combination of kinetic experiments, isotopic labeling, and theoretical modeling.

Expansion of Synthetic Applications in Material Science and Advanced Chemical Synthesis

While this compound is well-established in the synthesis of carbo- and heterocyclic compounds, its potential in material science and other advanced applications is an emerging area of research. researchgate.netresearchgate.net

The nitro group in this compound is a versatile functional handle that can be transformed into other groups, such as amines, making it a precursor to monomers for advanced polymers. The chemistry of azides, for example, is highly relevant to material science for creating functionalized surfaces and in nanotechnology. baseclick.eu Given the relationship between nitro compounds and azides, this compound derivatives could serve as valuable starting materials in these fields.

The ability to use this compound to construct complex polyfunctional molecules makes it an attractive tool for synthesizing components of advanced materials. Nitro-containing compounds are known scaffolds in materials science, and the specific reactivity of this compound offers a unique entry point to novel structures. unicam.it Furthermore, the synthesis of polyhydroxylated amino acids from this compound adducts opens doors to creating novel peptidomimetics and biomaterials with specific folding properties and biological activities. beilstein-journals.orgworktribe.com

Future research will likely focus on:

The synthesis of novel monomers and polymers derived from this compound.

The application of this compound in the surface functionalization of materials.

The development of new synthetic routes to complex molecules with potential applications in electronics, photonics, or as advanced biomaterials.

Investigation of Tandem and Multicomponent Reactions Involving this compound

Tandem, domino, and multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single step, aligning with the principles of atom economy and green chemistry. mdpi.com this compound is an excellent substrate for such processes, and its full potential is yet to be realized.

Researchers are actively developing new tandem reactions, such as Michael-initiated ring closure (MIRC) sequences, to rapidly assemble functionalized five- and six-membered heterocycles. researchgate.net The development of dual catalytic systems, which can orchestrate multiple transformations in one pot, is a key area of interest. For example, combining an enantioselective enamine catalyst with a hydrogen-bond donor catalyst can enable three-component domino reactions between aldehydes and nitroalkenes. researchgate.net

Scandium-catalyzed tandem Michael/elimination reactions of oxindoles with 3-nitroacrylates have been shown to produce different regioselectivities compared to reactions with other nitro-enones, highlighting the unique reactivity of the acrylate (B77674) substrate that can be exploited in complex reaction cascades. mdpi.com The investigation of multicomponent reactions where this compound acts as a key electrophile is another fertile ground for discovery, with the potential to generate large libraries of structurally diverse molecules for biological screening and materials discovery. mdpi.com

Future efforts in this domain will be directed towards:

Designing novel tandem and multicomponent reactions that exploit the unique reactivity of this compound.

Developing new catalytic systems capable of promoting complex, multi-step transformations with high selectivity. rsc.org

Applying these efficient reactions to the synthesis of natural products, pharmaceuticals, and other high-value chemical targets. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Nitroacrylate with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nitroacetylation of acrylate derivatives under controlled conditions. Key steps include:

  • Using anhydrous solvents (e.g., dimethylformamide) to minimize hydrolysis side reactions .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate formation.
  • Purification via recrystallization or column chromatography, with purity verified by 1H^1H-NMR and FT-IR spectroscopy .
  • To ensure reproducibility, document reagent sources (e.g., Sigma-Aldrich for nitroacetyl chloride), solvent drying methods, and reaction temperatures in detail .

Q. What analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • Structural analysis : Combine 1H^1H-NMR (to confirm nitro and acrylate groups) and X-ray crystallography (for solid-state conformation) .
  • Electronic properties : UV-Vis spectroscopy to study λmax\lambda_{\text{max}} shifts in varying solvents, paired with computational DFT calculations (e.g., Gaussian software) to validate orbital interactions .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Controlled variables : Test degradation kinetics under light (UV vs. dark), humidity (desiccated vs. ambient), and temperature (4°C to 40°C) .
  • Quantitative metrics : Use HPLC to track degradation products (e.g., nitro group reduction to amine) and kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in polar vs. nonpolar solvents be systematically resolved?

  • Methodological Answer :

  • Contradiction analysis framework :

Replicate studies with standardized solvent purity (e.g., HPLC-grade) to eliminate batch variability .

Use in situ FT-IR to monitor real-time intermediate formation in different solvents.

Apply multivariate analysis (e.g., PCA) to decouple solvent polarity effects from steric/electronic factors .

  • Theoretical grounding : Cross-reference experimental data with computational solvation models (COSMO-RS) to reconcile discrepancies .

Q. What strategies optimize this compound’s regioselectivity in multicomponent reactions (e.g., Michael additions)?

  • Methodological Answer :

  • Experimental design :
  • Screen catalysts (e.g., organocatalysts vs. Lewis acids) using a Design of Experiments (DoE) approach to identify synergistic effects .
  • Employ 13C^{13}C-labeling to trace reaction pathways and confirm regiochemical outcomes .
  • Data interpretation : Compare kinetic isotope effects (KIEs) with DFT-computed transition states to validate mechanistic hypotheses .

Q. How can computational models predict this compound’s behavior in complex biological systems (e.g., enzyme interactions)?

  • Methodological Answer :

  • Molecular dynamics (MD) protocols :

Parameterize force fields using QM/MM simulations for nitro group charge distribution .

Simulate binding affinities with target enzymes (e.g., nitroreductases) using free-energy perturbation (FEP) methods.

  • Validation : Cross-check in vitro enzymatic assays (e.g., fluorescence-based activity assays) with MD-predicted binding modes .

Q. What methodologies address conflicting reports on this compound’s photodegradation mechanisms?

  • Methodological Answer :

  • Controlled photolysis studies :
  • Use monochromatic light sources (e.g., 254 nm UV) to isolate wavelength-specific degradation pathways .
  • Employ spin-trapping agents (e.g., TEMPO) with EPR spectroscopy to detect radical intermediates .
  • Data synthesis : Apply contradiction matrices (TRIZ framework) to prioritize experimental variables (e.g., oxygen presence vs. solvent dielectric) .

Literature and Data Integration

Q. How can researchers stay updated on emerging this compound applications while avoiding unreliable sources?

  • Methodological Answer :

  • Database prioritization : Use Scopus/Web of Science with filters for peer-reviewed journals (e.g., Analytical Chemistry, JOC) and exclude non-indexed platforms .
  • Critical appraisal : Cross-validate claims via independent replication studies and check for mechanistic consistency with established organic chemistry principles .

Q. What frameworks guide the integration of historical and recent this compound data into predictive models?

  • Methodological Answer :

  • Meta-analysis protocols :

Curate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Apply machine learning (e.g., random forests) to identify hidden correlations between reaction conditions and yields .

  • Theory-testing : Use Bayesian statistics to weigh evidence for/against competing hypotheses (e.g., nitro group vs. acrylate π-system dominance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.